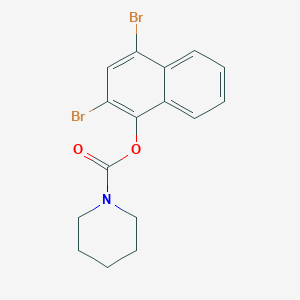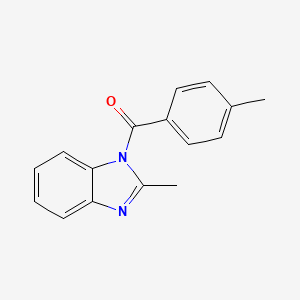
2,4-Dibromonaphthyl piperidinecarboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,4-Dibromonaphthyl piperidinecarboxylate is a complex organic compound that belongs to the class of piperidine derivatives Piperidine is a six-membered heterocycle containing one nitrogen atom and five carbon atoms
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,4-Dibromonaphthyl piperidinecarboxylate typically involves the bromination of naphthalene followed by the introduction of a piperidinecarboxylate group. One common method includes the following steps:
Bromination: Naphthalene is brominated using bromine in the presence of a catalyst such as iron or aluminum bromide to yield 2,4-dibromonaphthalene.
Piperidinecarboxylation: The dibromonaphthalene is then reacted with piperidinecarboxylic acid in the presence of a coupling agent like dicyclohexylcarbodiimide (DCC) to form the final product.
Industrial Production Methods: Industrial production methods for this compound may involve continuous flow reactions and the use of automated synthesis equipment to ensure high yield and purity. The process typically includes rigorous purification steps such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions: 2,4-Dibromonaphthyl piperidinecarboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The bromine atoms in the compound can be substituted with other groups using nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products:
Oxidation: Formation of naphthoquinones.
Reduction: Formation of naphthylamines.
Substitution: Formation of various substituted naphthalenes.
Scientific Research Applications
2,4-Dibromonaphthyl piperidinecarboxylate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development due to its unique structural features.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2,4-Dibromonaphthyl piperidinecarboxylate involves its interaction with specific molecular targets. The compound can interact with enzymes and receptors, leading to various biological effects. For example, it may inhibit certain enzymes by binding to their active sites, thereby affecting metabolic pathways.
Comparison with Similar Compounds
- 2,4-Dibromonaphthyl benzamide
- 2,4-Dibromonaphthyl pyridinecarboxamide
- 2,4-Dibromonaphthyl naphthalene-2-carboxamide
Comparison: Compared to these similar compounds, 2,4-Dibromonaphthyl piperidinecarboxylate is unique due to the presence of the piperidine ring, which imparts distinct chemical and biological properties. The piperidine ring can enhance the compound’s solubility, stability, and ability to interact with biological targets, making it a valuable compound for various applications.
Properties
Molecular Formula |
C16H15Br2NO2 |
|---|---|
Molecular Weight |
413.10 g/mol |
IUPAC Name |
(2,4-dibromonaphthalen-1-yl) piperidine-1-carboxylate |
InChI |
InChI=1S/C16H15Br2NO2/c17-13-10-14(18)15(12-7-3-2-6-11(12)13)21-16(20)19-8-4-1-5-9-19/h2-3,6-7,10H,1,4-5,8-9H2 |
InChI Key |
DFKPOXAJNPKGKY-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(CC1)C(=O)OC2=C(C=C(C3=CC=CC=C32)Br)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-(2-Chlorophenyl)-5-[(3-fluorophenyl)methylthio]-1,2,4-triazole-4-ylamine](/img/structure/B12136121.png)
![2-(4-tert-butylphenoxy)-N-{2-[(3-chloro-4-methoxyphenyl)carbonyl]-1-benzofuran-3-yl}acetamide](/img/structure/B12136130.png)
![N-(3-chlorobenzyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-[4-(propan-2-yl)phenoxy]acetamide](/img/structure/B12136133.png)
![5-[4-(Heptyloxy)phenyl]-7-methoxy-2-(4-methoxyphenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B12136134.png)

![6-imino-2-oxo-N-(prop-2-en-1-yl)-7-[(pyridin-3-yl)methyl]-1,7,9-triazatricyclo[8.4.0.0^{3,8}]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide](/img/structure/B12136143.png)
![5-[4-(Propan-2-yl)phenyl]-2-[4-(prop-2-en-1-yloxy)phenyl]-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B12136150.png)

![3-chloro-N-[(5Z)-4-oxo-5-(pyridin-4-ylmethylidene)-2-thioxo-1,3-thiazolidin-3-yl]benzamide](/img/structure/B12136163.png)

![1,4,7,7-Tetramethylbicyclo[2.2.1]heptane-2,3-dione](/img/structure/B12136173.png)
![4-ethoxy-N-[(2Z)-4-(4-methoxyphenyl)-3-(2-phenylethyl)-1,3-thiazol-2(3H)-ylidene]aniline](/img/structure/B12136180.png)


